molecular formula C8H15NO3 B1353023 N-(2,2-Dimethoxyethyl)methacrylamide CAS No. 95984-11-5

N-(2,2-Dimethoxyethyl)methacrylamide

Cat. No. B1353023
CAS RN: 95984-11-5
M. Wt: 173.21 g/mol
InChI Key: MGARLISKINLYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2-Dimethoxyethyl)methacrylamide” is a chemical compound with the CAS Number: 95984-11-5. It has a molecular weight of 173.21 . The compound is stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The molecular formula of “N-(2,2-Dimethoxyethyl)methacrylamide” is C8H15NO3 . The average mass is 173.210 Da and the monoisotopic mass is 173.105194 Da .


Physical And Chemical Properties Analysis

“N-(2,2-Dimethoxyethyl)methacrylamide” is a liquid . It has a boiling point of 304.0±42.0 C at 760 mmHg .

Scientific Research Applications

Polymer Development and Properties

N-(2,2-Dimethoxyethyl)methacrylamide has been utilized in the development of soluble hydrophilic polymers and crosslinked copolymers. These polymers, synthesized through radical polymerization, feature acetal groups that can be hydrolyzed with HCl. This property is significant for certain applications in material science and chemistry (Zábranský, Houška, & Kálal, 1985).

Polymerization Kinetics and Copolymerization

Research has been conducted on the radical polymerization of N-(2-hydroxypropyl)methacrylamide, revealing insights into the kinetics of the process. This research is particularly relevant for understanding the behavior of polymers and copolymers derived from N-(2,2-Dimethoxyethyl)methacrylamide in various mediums (Kopeček & Baẑilová, 1973).

Dental Material Applications

In the field of dentistry, methacrylamide-based monomers, which include derivatives of N-(2,2-Dimethoxyethyl)methacrylamide, have been explored as novel materials for dental adhesives. The impact of residual solvents on the polymerization kinetics and mechanical properties of these materials has been a key focus of this research (Fugolin, Dobson, Ferracane, & Pfeifer, 2019).

Biomedical Applications

A study on the synthesis of a methacrylamide derivative supporting functional side groups of potential biomedical interest showcases the broader applications of N-(2,2-Dimethoxyethyl)methacrylamide in medical and health sciences. These polymers obtained by free radical polymerization have shown characteristics suitable for various biomedical applications (Gallardo & Román, 1993).

Smart Hydrogel Development

The development of HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, which are closely related to N-(2,2-Dimethoxyethyl)methacrylamide, has opened avenues for creating smart hydrogels. These hydrogels are used for drug delivery and in the modification of biomaterial and protein surfaces. Research in this area has laid the groundwork for the design of second-generation macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).

Synthesis of Temperature-responsive Polymers

N-(2,2-Dimethoxyethyl)methacrylamide has also been involved in the synthesis of temperature-responsive polymers, which are of significant interest for various industrial applications. These polymers can exhibit dual temperature-responsive behavior, useful in fields like material science and engineering (Tian et al., 2011).

Hydrodynamic Properties in Solutions

The study of poly[N-(2-hydroxypropyl)methacrylamide], a related compound, in different solvents provides insights into the hydrodynamic properties of solutions containing N-(2,2-Dimethoxyethyl)methacrylamide. This research is vital for understanding its behavior in various solvents and applications (Bohdanecký, Baẑilová, & Kopeček, 1974).

Light-switchable Polymer Development

The development of light-switchable polymers incorporating N-(2,2-Dimethoxyethyl)methacrylamide demonstrates the potential of this compound in creating materials with dynamic properties. These polymers can switch from a cationic to a zwitterionic form upon irradiation, offering applications in fields like nanotechnology and material sciences (Sobolčiak et al., 2013).

Advanced Drug Delivery Systems

In the pharmaceutical industry, N-(2,2-Dimethoxyethyl)methacrylamide derivatives have been instrumental in developing advanced drug delivery systems. The HPMA copolymers, for instance, have been extensively investigated for their potential as carriers of biologically active compounds, especially in cancer treatment (Lu, 2010).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P264;P270;P271;P280;P302+P352;P304+P340;P321;P330;P362+P364;P405;P501 .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGARLISKINLYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242058
Record name N-(2,2-Dimethoxyethyl)methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)methacrylamide

CAS RN

95984-11-5
Record name N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95984-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxyethyl)methacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2-Dimethoxyethyl)methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-dimethoxyethyl)methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

220 g (5.5 mol) of sodium hydroxide are dissolved in 300 g of water and 700 g of ice in a 3-litre reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C. and 526 g (5.0 mol) of aminoacetaldehyde dimethylacetal and 50 mg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxide (radical inhibitor) are added. 548.6 g (5.5 mol) of methacrylic acid chloride are slowly added at 10° C. to the solution over a period of 3.5 hours. When the addition is complete, the pH value drops slowly to 7.2 and amine can no longer be detected by GC. The reaction mixture is extracted with 500 ml of petroleum ether, and in order to remove impurities, the aqueous phase is saturated with sodium chloride and extracted three times with 500 ml of tert-butyl methyl ether. The organic phase is dried with magnesium sulfate, filtered and concentrated using a rotary evaporator. The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax. The product crystallises, and is isolated by filtration and dried. 713.8 g of methacrylamidoacetaldehyde dimethylacetal (86% of theory), melting point 30°-32° C., are obtained; the product is 99.7% according to GC.
Quantity
220 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
526 g
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
548.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Over a period of 4 hours, 104.5 parts of methacryloyl chloride dissolved in 105 parts of dichloromethane are added dropwise at a maximum of 15° C., while cooling with ice, to 105.14 parts of aminoacetaldehyde dimethylacetal and 101.2 parts of triethylamine in 200 parts of dichloromethane. When the reaction is complete, the dichloromethane phase is washed with 200 parts of water then with 200 parts of 1N HCl solution, and then twice with 200 parts of water. After drying with anhydrous magnesium sulfate, the dichloromethane phase is concentrated by evaporation and stabilised with 0.1% of 2,6-di-tert-butyl-p-cresol, based on the reaction product. After distillation at 90° C. 10-3 mbar, 112 g of methacrylamidoacetaldehyde dimethylacetal are obtained in the form of a colourless liquid, boiling point 92° C. 10-3 mbar (65% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

220 g (5.5 mol) of sodium hydroxide are dissolved in 300 g of water and 700 g of ice in a 3-litre reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C. and 526 g (5.0 mol) of aminoacetaldehyde dimethylacetal and 50 mg of 4-hydroxy-2,2,6,-tetramethylpiperidin-1-oxide (radical inhibitor) are added. 548.6 g (5.5 mol) of methacrylic acid chloride are slowly added at 10° C. to the solution over a period of 3.5 hours. When the addition is complete, the pH value drops slowly to 7.2 and amine can no longer be detected by GC. The reaction mixture is extracted with 500 ml of petroleum ether, and in order to remove impurities, the aqueous phase is saturated with sodium chloride and extracted three times with 500 ml of tert-butyl methyl ether. The organic phase is dried with magnesium sulfate, filtered and concentrated using a rotary evaporator. The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax. The product crystallises, and is isolated by filtration and dried. 713.8 g of methacrylamidoacetaldehyde dimethylacetal (86% of theory), melting point 30°-32° C., are obtained; the product is 99.7% according to GC.
Quantity
220 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
526 g
Type
reactant
Reaction Step Four
[Compound]
Name
4-hydroxy-2,2,6,-tetramethylpiperidin-1-oxide
Quantity
50 mg
Type
reactant
Reaction Step Four
Quantity
548.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-Dimethoxyethyl)methacrylamide
Reactant of Route 2
Reactant of Route 2
N-(2,2-Dimethoxyethyl)methacrylamide
Reactant of Route 3
Reactant of Route 3
N-(2,2-Dimethoxyethyl)methacrylamide
Reactant of Route 4
Reactant of Route 4
N-(2,2-Dimethoxyethyl)methacrylamide
Reactant of Route 5
Reactant of Route 5
N-(2,2-Dimethoxyethyl)methacrylamide
Reactant of Route 6
Reactant of Route 6
N-(2,2-Dimethoxyethyl)methacrylamide

Citations

For This Compound
60
Citations
J Zábranský, M Houska, J Kálal - Die Makromolekulare Chemie …, 1985 - Wiley Online Library
A soluble hydrophilic polymer, poly[N‐(2,2‐dimethoxyethyl)methacrylamide] (4), and a crosslinked copolymer from N‐(2,2‐dimethoxyethyl)methacrylamide (3) and N,N′‐…
Number of citations: 14 onlinelibrary.wiley.com
J Zábranský, M Houska, J Kálal - Die Makromolekulare Chemie …, 1985 - Wiley Online Library
Hydrophilic monomers containing aldehyde or acetal groups based on N‐substituted amides of methacrylic and acrylic acid were prepared. The structure of these monomers prevents …
Number of citations: 14 onlinelibrary.wiley.com
D Sivakumaran, E Mueller, L Sadowski, T Hoare - frontiersin.org
Materials and Methods: Hydrazide-functionalized PNIPAM (PNIPAM-Hzd) was prepared by copolymerization of N-isopropylacrylamide (NIPAM) with acrylic acid (15 mol%) in the …
Number of citations: 0 www.frontiersin.org
XW Lu, W Liu, ZQ Wu, XH Xiong, Q Liu… - Journal of Materials …, 2016 - pubs.rsc.org
Mimicking natural fibrinolytic mechanisms that covalently bind lysine-ligands (free ε-amino and carboxylic groups) onto biomaterial surfaces is an attractive strategy to prevent clot …
Number of citations: 15 pubs.rsc.org
NMB Smeets, E Bakaic, M Patenaude, T Hoare - Acta biomaterialia, 2014 - Elsevier
The potential of poly(oligoethylene glycol methacrylate) (POEGMA) hydrogels with varying thermosensitivities as soft materials for biomedical applications is demonstrated. Hydrogels …
Number of citations: 76 www.sciencedirect.com
G Tillet, B Boutevin, B Ameduri - Progress in polymer science, 2011 - Elsevier
This review focuses on various strategies that enable the crosslinking and post-crosslinking of polymers, excluding crosslinking obtained by radiation (eg, X-ray, UV, etc.) and that at …
Number of citations: 486 www.sciencedirect.com
AC Kumar, H Erothu - Biomedical applications of polymeric …, 2016 - Wiley Online Library
Polymer hydrogels are a rapidly developing group of materials, gaining wide application in different fields, such as pharmaceuticals, medicine, and agriculture. This chapter provides …
Number of citations: 25 onlinelibrary.wiley.com
D Sivakumaran, E Mueller, T Hoare - Langmuir, 2015 - ACS Publications
A simple, rapid, solvent-free, and scalable thermally driven self-assembly approach is described to produce monodisperse, covalently cross-linked, and degradable poly(N-…
Number of citations: 26 pubs.acs.org
E Mueller, S Himbert, MJ Simpson, M Bleuel… - …, 2020 - ACS Publications
Multiresponsive smart materials with the capacity to reversibly change properties (ie, size, charge) upon the application of more than one stimulus (ie, temperature, pH) offer potential in …
Number of citations: 14 pubs.acs.org
DE Apostolides, CS Patrickios - Polymer International, 2018 - Wiley Online Library
We review recent literature on the rapidly expanding field of dynamic covalent polymer networks (DCPNs) crosslinked with acylhydrazone bonds, classified according to their structural …
Number of citations: 40 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.